molecular formula C16H17NO2S B2654110 N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-29-5

N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2654110
CAS No.: 941971-29-5
M. Wt: 287.38
InChI Key: GRYNFYWUCKROLU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide is an organic compound with the molecular formula C16H17NO2S It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylthio group attached to another phenyl ring, connected by an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-(methylthio)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The acetamide linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)carbamate
  • N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)benzamide

Uniqueness

N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-14-7-5-13(6-8-14)17-16(18)11-12-3-9-15(20-2)10-4-12/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYNFYWUCKROLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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